3-Fluoro-6-trifluoromethylsulfanylpyridazine
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Overview
Description
3-Fluoro-6-trifluoromethylsulfanylpyridazine is a fluorinated heterocyclic compound with the molecular formula C5H2F4N2S
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloro-6-trifluoromethylpyridazine with a fluorinating agent under controlled conditions . The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of 3-Fluoro-6-trifluoromethylsulfanylpyridazine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-trifluoromethylsulfanylpyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine or trifluoromethylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
3-Fluoro-6-trifluoromethylsulfanylpyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-trifluoromethylsulfanylpyridazine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to and inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-trifluoromethylpyridazine: Similar in structure but with a chlorine atom instead of a fluorine atom.
3-Fluoro-6-trifluoromethylpyridazine: Lacks the sulfanyl group but retains the fluorine and trifluoromethyl groups.
Uniqueness
3-Fluoro-6-trifluoromethylsulfanylpyridazine is unique due to the presence of both fluorine and trifluoromethylsulfanyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C5H2F4N2S |
---|---|
Molecular Weight |
198.14 g/mol |
IUPAC Name |
3-fluoro-6-(trifluoromethylsulfanyl)pyridazine |
InChI |
InChI=1S/C5H2F4N2S/c6-3-1-2-4(11-10-3)12-5(7,8)9/h1-2H |
InChI Key |
VDJOCWBOYJZAIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1F)SC(F)(F)F |
Origin of Product |
United States |
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